REACTION_CXSMILES
|
O[CH:2]1[C:11]2[N:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.S(Cl)([Cl:15])=O>>[ClH:15].[Cl:15][CH:2]1[C:11]2[N:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
OC1CCCC=2C=C(C=NC12)C
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 0° C for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the residual oil heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour with ethanol (15 ml.)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to remove excess thionyl chloride
|
Type
|
CUSTOM
|
Details
|
The resultant precipitate was recrystallised from ethanolether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1CCCC=2C=C(C=NC12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |